

# PY-60: A Novel Modulator of the Hippo Pathway via Annexin A2

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## Compound of Interest

Compound Name: YAP activator PY-60

Cat. No.: B8195906

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers, making it a key target for therapeutic development.[2] The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[3] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and drives the expression of genes that promote cell growth and inhibit apoptosis.[3] This whitepaper provides an in-depth technical overview of PY-60, a small molecule that modulates the Hippo pathway through a novel mechanism involving Annexin A2 (ANXA2).

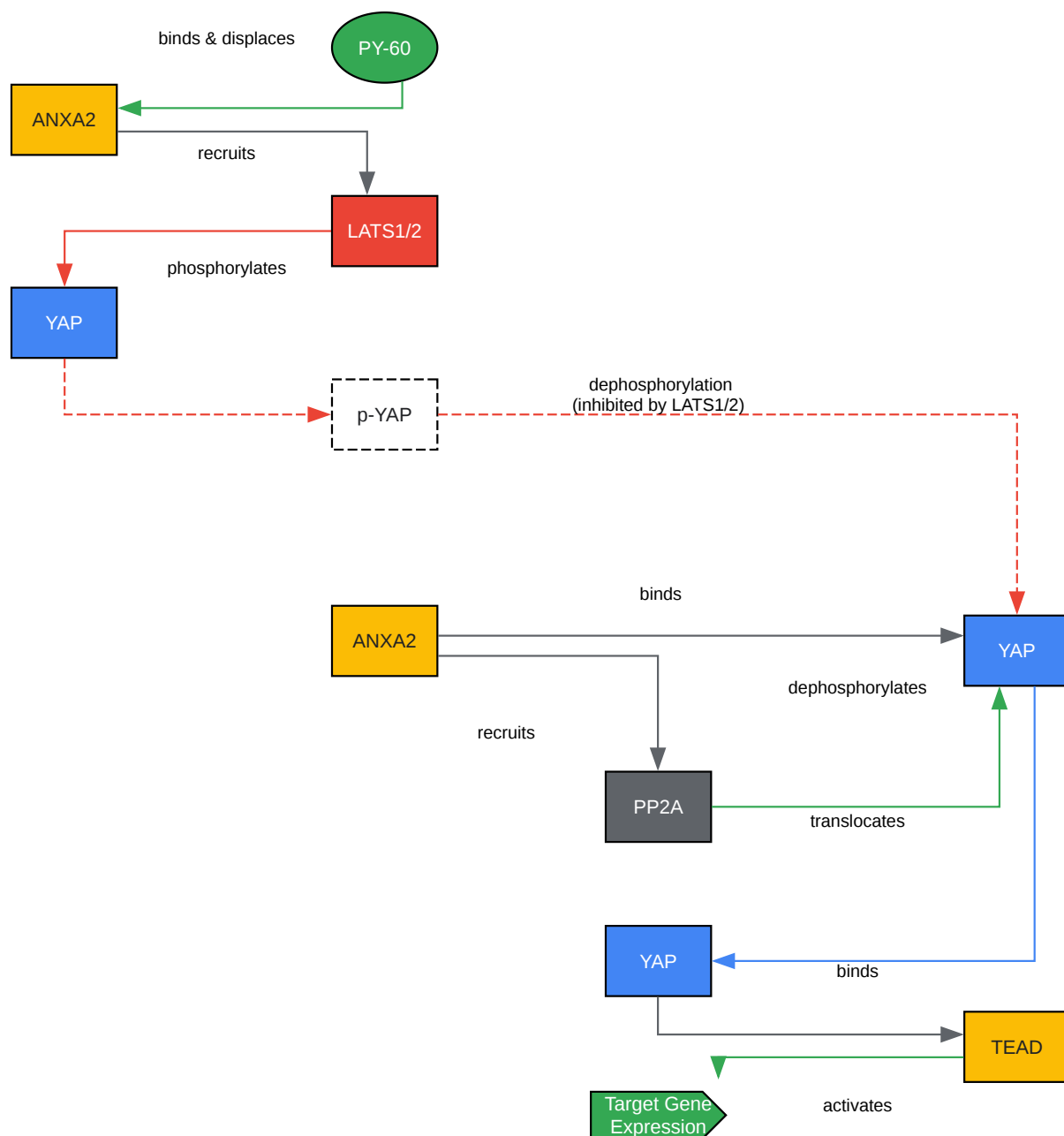
## Mechanism of Action of PY-60

PY-60 represents a distinct class of Hippo pathway modulators. Unlike direct kinase inhibitors, PY-60 targets ANXA2, a protein that plays a crucial role in scaffolding components of the Hippo pathway at the cell membrane.[4] ANXA2 directly associates with YAP at adherens junctions in response to increased cell density.[4]

The binding of PY-60 to ANXA2 decreases its association with the cell membrane.[4] This disruption has a dual effect on YAP:

- It prevents the LATS1/2-catalyzed phosphorylation of YAP at the plasma membrane.[\[4\]](#)
- It promotes the dephosphorylation of YAP by keeping it bound to ANXA2, which is associated with the PP2A phosphatase complex.[\[4\]](#)

This net effect is a significant increase in dephosphorylated, active YAP, leading to a more robust activation of YAP-dependent transcription compared to other Hippo pathway inhibitors like the MST1/2 inhibitor XMU-MP-1.[\[4\]](#)



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PY-60 mechanism of action on the Hippo pathway.

## Quantitative Data Summary

The effects of PY-60 on the Hippo pathway have been quantified in various assays. The tables below summarize the key findings.

Table 1: Effect of PY-60 on YAP Phosphorylation and TEAD-Luciferase Activity

Treatment	Concentration	P-YAP (S127) Level (Relative to Control)	TEAD-LUC Luminance (Relative to Control)
Control (DMSO)	-	1.0	1.0
PY-60	10 $\mu$ M	Decreased	Increased
XMU-MP-1	1 $\mu$ M	Decreased	Increased

Data derived from Western blot and luciferase reporter assays in 293A and 293A-TEAD-LUC cells, respectively, after 24 hours of treatment.[\[4\]](#)

Table 2: Effect of PY-60 on YAP Target Gene Expression

Treatment	Concentration	ANKRD1 mRNA Level (Fold Change)	CYR61 mRNA Level (Fold Change)
Control (DMSO)	-	1.0	1.0
PY-60	10 $\mu$ M	Significant Increase	Significant Increase
XMU-MP-1	1 $\mu$ M	Moderate Increase	Moderate Increase

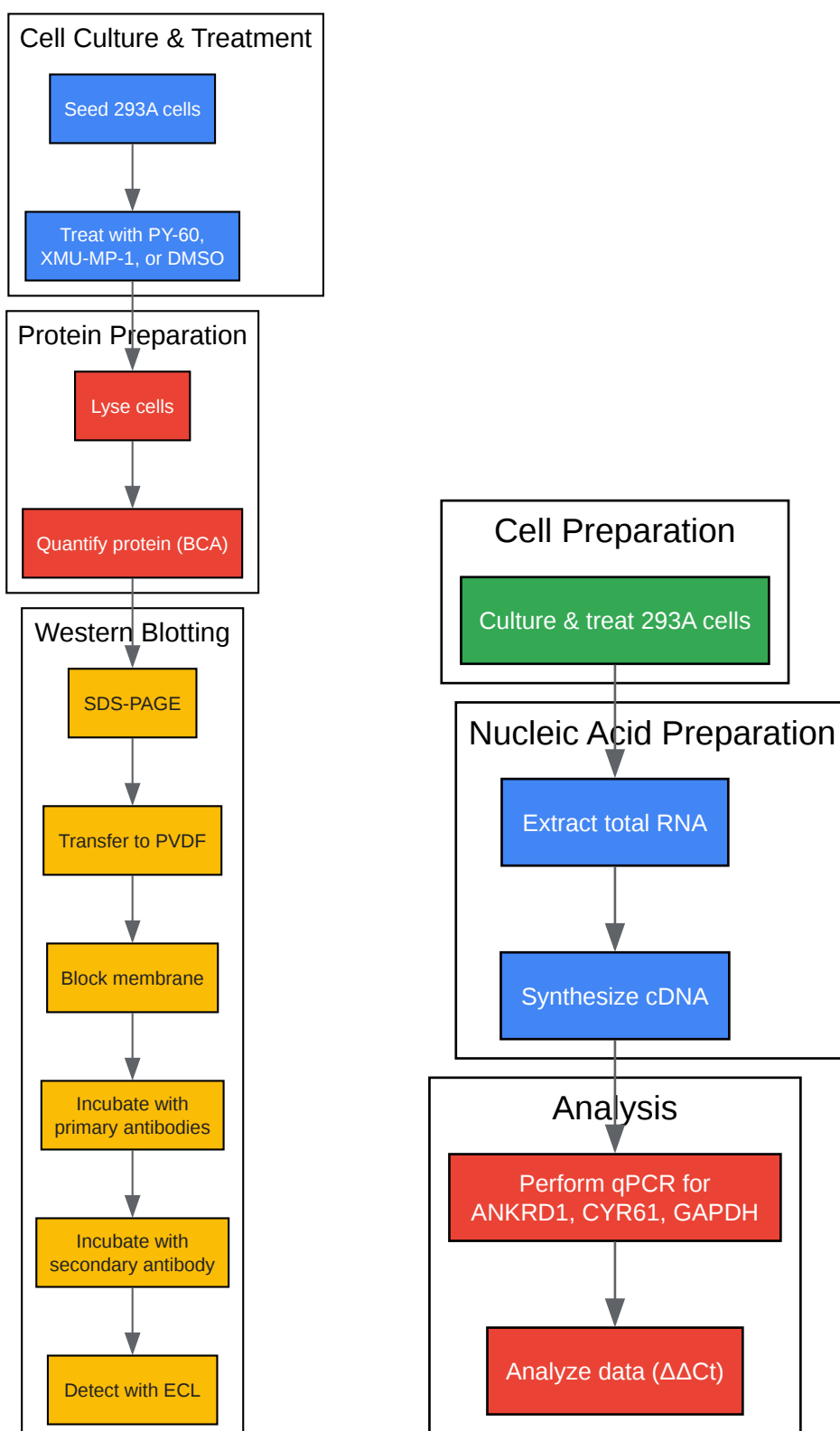
Data derived from qPCR analysis in 293A cells treated for 24 hours.[\[4\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

## Western Blot Analysis of YAP Phosphorylation

- **Cell Culture and Treatment:** 293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and grown to 80-90% confluency. The cells were then treated with either DMSO (control), 10  $\mu$ M PY-60, or 1  $\mu$ M XMU-MP-1 for 24 hours.
- **Protein Extraction:** After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** The supernatant containing the protein was collected, and the protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein (20-30  $\mu$ g) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** The membrane was incubated overnight at 4°C with primary antibodies against phospho-YAP (Ser127) and total YAP. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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